N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Description
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorine atom, a morpholine ring, and a pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-22-10-13(9-20-22)17-11-23(6-7-25-17)18(24)21-16-5-2-12-8-14(19)3-4-15(12)16/h3-4,8-10,16-17H,2,5-7,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMGVRVGSHCLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)C(=O)NC3CCC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl fragment. One common approach is the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-ol with a suitable electrophile to introduce the morpholine ring. Subsequent steps may include the formation of the pyrazole ring and the final carboxamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the morpholine ring may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide: Lacks the fluorine atom.
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-(pyrazol-4-yl)morpholine-4-carboxamide: Different substituent on the pyrazole ring.
Uniqueness: The presence of the fluorine atom in this compound may confer unique chemical and biological properties compared to similar compounds. This fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.
This comprehensive overview provides a detailed understanding of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
